Dihydrostreptomycin 3''-phosphate is a phosphorylated derivative of dihydrostreptomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. This compound exhibits antibacterial properties, particularly against Gram-negative bacteria, and is often utilized in veterinary medicine for treating infections in livestock. The phosphorylation at the 3'' position enhances its stability and efficacy compared to its parent compound.
Dihydrostreptomycin is classified under the aminoglycoside antibiotics. It is synthesized by certain strains of Streptomyces, which possess the necessary enzymatic machinery for its production. The compound can be obtained through fermentation processes involving these bacteria or through chemical synthesis methods that modify streptomycin or dihydrostreptomycin.
The synthesis of dihydrostreptomycin 3''-phosphate typically involves the phosphorylation of dihydrostreptomycin using phosphoric acid or phosphate esters. This reaction can be catalyzed by various enzymes or carried out through chemical means under controlled conditions.
Dihydrostreptomycin 3''-phosphate retains the core structure of dihydrostreptomycin with an additional phosphate group attached at the 3'' hydroxyl position. Its molecular formula is CHNOP.
Dihydrostreptomycin 3''-phosphate undergoes various chemical reactions typical of aminoglycosides, including hydrolysis and esterification. These reactions are crucial for understanding its stability and reactivity in biological systems.
Dihydrostreptomycin 3''-phosphate functions by binding to the bacterial ribosome, specifically the 30S subunit, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.
Relevant data indicates that dihydrostreptomycin 3''-phosphate maintains its antibacterial activity across a range of physiological conditions .
Dihydrostreptomycin 3''-phosphate is primarily used in veterinary medicine for treating infections in livestock. Its applications include:
Dihydrostreptomycin 3''-phosphate is a phosphorylated derivative of the aminoglycoside antibiotic dihydrostreptomycin. This compound serves primarily as a biosynthetic intermediate in the pathway leading to streptomycin production in Streptomyces bacteria, rather than as a therapeutically administered agent [8]. Its significance lies in its role in the enzymatic modification cascade that transforms inactive precursors into bioactive antibiotics. The addition of a phosphate group at the 3'' position of the streptidine moiety represents a critical metabolic commitment point in aminoglycoside biosynthesis, directing the molecule toward eventual activation and export [3] [8]. Unlike clinical aminoglycosides, this phosphorylated derivative lacks direct antimicrobial activity due to its inability to bind bacterial ribosomes, a consequence of steric hindrance introduced by the phosphate group [6].
Dihydrostreptomycin 3''-phosphate belongs to the streptomycin family of aminoglycosides, characterized by a tripartite structure consisting of streptidine, streptose, and N-methyl-L-glucosamine. Within this classification, it is distinguished by a phosphate esterification at the 3''-hydroxyl group of the N-methyl-L-glucosamine subunit [5] [8]. This modification places it in a specialized category of phosphorylated aminoglycoside intermediates, structurally analogous to but distinct from other phosphorylated derivatives like dihydrostreptomycin-6-phosphate. The phosphorylation pattern directly influences molecular conformation, charge distribution, and biochemical reactivity.
Table 1: Key Structural Features of Dihydrostreptomycin 3''-Phosphate
Structural Element | Chemical Feature | Biological Significance |
---|---|---|
Streptidine moiety | Diamidinoinositol derivative | Ribosome-binding domain |
Streptose linkage | L-carbohydrate with aldehyde functionality | Connects streptidine and N-methylglucosamine subunits |
N-methyl-L-glucosamine | Aminosugar with N-methylation | 3''-Phosphorylation site |
3''-Phosphate group | Esterified phosphate at C3'' position | Blocks ribosome binding; biosynthetic intermediate |
The compound’s molecular weight (approximately 733.7 g/mol for C21H41N7O12P) and polycationic nature (at physiological pH) align it with classical aminoglycosides, though the phosphate group introduces an additional negative charge that alters its electrochemical behavior [5] [6].
The biosynthesis of dihydrostreptomycin 3''-phosphate occurs exclusively in streptomycin-producing Streptomyces strains, notably S. griseus. This compound is synthesized through a dedicated enzymatic phosphorylation pathway acting on dihydrostreptomycin or its 6-phosphate precursor [8]. The key enzyme responsible is dihydrostreptomycin 6-phosphate 3'α-kinase, an ATP-dependent phosphotransferase that specifically targets the 3'' hydroxyl group:
ATP + dihydrostreptomycin 6-phosphate ⇌ ADP + dihydrostreptomycin 3''α,6-bisphosphate
This reaction occurs within membrane-associated complexes in S. griseus, as demonstrated by subcellular fractionation studies showing enzymatic activity predominantly in the 100,000 × g particulate fraction [8]. Sucrose density gradient centrifugation localized the activity to membrane vesicles (density ≈1.09 g/cm³), suggesting integration with cellular membranes rather than cytosolic existence [8].
Table 2: Enzymatic System Involved in Dihydrostreptomycin 3''-Phosphate Biosynthesis
Enzyme/Component | Function | Subcellular Localization |
---|---|---|
Dihydrostreptomycin 6-phosphate 3'α-kinase | Transfers γ-phosphate from ATP to C3'' OH | Membrane vesicles (density ~1.09 g/cm³) |
Electron transfer system | Unidentified acceptor for oxidation step | Integrated in membrane |
str gene cluster | Encodes biosynthesis enzymes (~25 genes) | Chromosomal DNA |
Genetic control originates from the streptomycin (str) biosynthesis cluster, spanning over 25 genes in S. griseus [3]. Lateral transfer of this gene cluster among soil streptomycetes has been documented, explaining its presence in phylogenetically diverse strains [3] [9]. The evolutionary plasticity of this cluster enables interspecies dissemination of biosynthetic capabilities, with gene loss events producing strains possessing partial pathways (e.g., strB1, strR genes without complete phosphorylation machinery) [3].
The discovery of phosphorylated streptomycin derivatives emerged from biosynthetic studies in the mid-20th century. Initial investigations in the 1970s revealed that S. griseus cell extracts could phosphorylate dihydrostreptomycin at multiple positions [5] [8]. The functional rationale for 3''-phosphorylation became clear when enzymatic studies identified it as an obligate intermediate in the penultimate step of streptomycin biosynthesis, preceding the oxidation of dihydrostreptomycin to streptomycin [8].
The evolutionary significance lies in phosphorylation’s role as a detoxification mechanism in antibiotic producers. By phosphorylating nascent antibiotic molecules, Streptomyces protects itself from self-intoxication during biosynthesis [3] [9]. This parallels the emergence of aminoglycoside-modifying enzymes (AMEs) in pathogenic bacteria, which confer resistance via identical chemical modifications (phosphorylation, acetylation, or adenylation) [6] [10]. The str cluster’s enzymes thus represent evolutionary precursors to clinically relevant resistance factors, exemplifying the arms race dynamic in microbial chemical ecology.
Table 3: Evolutionarily Related Phosphotransferases
Enzyme | Organism | Substrate Specificity | Biological Role |
---|---|---|---|
Dihydrostreptomycin-6-P 3'α-kinase | S. griseus | Dihydrostreptomycin-6-phosphate | Biosynthetic intermediate formation |
Aminoglycoside phosphotransferases | Pathogenic bacteria | Clinically used aminoglycosides | Antibiotic resistance |
Modern genomic analyses confirm that genes encoding phosphorylation enzymes exist in accessory genomic regions with high plasticity, facilitating horizontal transfer and recombination [3] [9]. This evolutionary flexibility underpins the diversity of phosphorylation patterns observed across natural aminoglycoside derivatives.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0